4,4'-Oxybis(3-(trifluoromethyl)aniline)
Overview
Description
4,4'-Oxybis(3-(trifluoromethyl)aniline) is a useful research compound. Its molecular formula is C14H10F6N2O and its molecular weight is 336.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Polyphenols
A study by Kaya and Yıldırım (2008) explored the synthesis of Schiff bases from 4,4'-Oxybis[N-(2-hydroxybenzilidene)aniline] and related compounds. These bases were converted to polymers and metal complexes, demonstrating semiconducting properties and potential for increased conductivity upon iodine doping. This highlights the chemical versatility and potential application in semiconductor technology (Kaya & Yıldırım, 2008).
Development of Thermally Stable Azomethine Polymers
Dineshkumar et al. (2015) synthesized azomethine polymers using 4,4'-Oxydianiline, revealing their solubility, thermal stability, and enhanced electrical conductivity on iodine doping. These properties suggest their application in areas requiring thermally stable and conductive materials (Dineshkumar et al., 2015).
Epoxy Pre-polymers for Anti-Corrosive Materials
Dagdag et al. (2020) synthesized a tetra-functionalized aromatic epoxy pre-polymer, 4,4′-oxybis(N,N-bis(oxiran-2-ylmethyl)aniline), as a corrosion inhibitor for carbon steel. This application demonstrates its potential in protective coatings and corrosion resistance technologies (Dagdag et al., 2020).
Water Resistance and Non-Fickian Behaviour of Epoxy Systems
Johncock and Tudgey (1983) investigated epoxy systems with halogen substituted anilines, including 4,4′-methylenebis-[N,N-bis (2,3-epoxypropyl)-3-(trifluoromethyl) aniline]. The study indicated significant improvements in water absorption, providing insights into the development of water-resistant materials (Johncock & Tudgey, 1983).
Vibrational Analysis for Non-Linear Optical Materials
Revathi et al. (2017) conducted a vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline and related compounds, useful for understanding the structural and electronic properties relevant to non-linear optical (NLO) materials. This research contributes to the development of materials for optical and electronic applications (Revathi et al., 2017).
Corrosion Inhibition for Carbon Steel
Daoud et al. (2021) investigated Schiff bases derived from 4,4′-Oxybis{N-[E-quinoline-3-ylmethylidene]aniline} as corrosion inhibitors for carbon steel, highlighting their potential in protective coatings for industrial applications (Daoud et al., 2021).
Enhanced Structural Analysis and Antitumor Activity
Maftei et al. (2016) designed 1,2,4-oxadiazole and trifluoromethylpyridine derivatives for potential medical applications, including antitumor activity. This research underscores the importance of structural analysis in the development of pharmaceuticals (Maftei et al., 2016).
Safety and Hazards
4,4’-Oxybis(3-(trifluoromethyl)aniline) is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenoxy]-3-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2O/c15-13(16,17)9-5-7(21)1-3-11(9)23-12-4-2-8(22)6-10(12)14(18,19)20/h1-6H,21-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYXYJFTTIPZDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC2=C(C=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-48-9 | |
Record name | 4,4'-Oxybis[3-(trifluoromethyl)aniline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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